Methyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the class of isoxazoles, which are heterocyclic aromatic organic compounds This compound features a phenyl ring substituted with two ethoxy groups at positions 2 and 4, and an isoxazole ring with a carboxylate ester group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be formed through the cyclization of hydroxylamine derivatives with suitable precursors.
Introduction of the Phenyl Ring: The phenyl ring with ethoxy groups can be introduced through electrophilic aromatic substitution reactions.
Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert functional groups to their reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace substituents on the phenyl ring or the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids, while nucleophilic substitution reactions may involve strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isomers, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, Methyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, this compound can be utilized as a probe or inhibitor in enzyme studies. Its structural features make it suitable for interacting with specific biological targets.
Medicine: The compound has potential medicinal applications, including its use as a precursor for the synthesis of pharmaceuticals. It may exhibit biological activity that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Methyl 2-(2,4-Dimethoxyphenyl)acetate: This compound is structurally similar but lacks the isoxazole ring.
3,4-Dimethoxyphenethylamine: Another structurally related compound with different functional groups.
Uniqueness: Methyl 5-(2,4-Diethoxyphenyl)isoxazole-3-carboxylate is unique due to its combination of the isoxazole ring and the diethoxyphenyl group, which imparts distinct chemical and biological properties compared to its similar compounds.
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Properties
Molecular Formula |
C15H17NO5 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 5-(2,4-diethoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-4-19-10-6-7-11(13(8-10)20-5-2)14-9-12(16-21-14)15(17)18-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
RKFANOOGAZOXEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)OC)OCC |
Origin of Product |
United States |
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